

chemical structure of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone

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Compound of Interest

Compound Name: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

CAS No.: 75717-53-2

Cat. No.: B2730998

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Technical Monograph: 2-Chloro-2'-hydroxy-5'-methoxyacetophenone

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

2-Chloro-2'-hydroxy-5'-methoxyacetophenone is a bifunctional building block characterized by an electrophilic

-chloro ketone moiety and a nucleophilic ortho-phenolic hydroxyl group. This "push-pull" reactivity makes it an ideal precursor for intramolecular cyclization reactions, specifically for generating 6-methoxybenzofuran-3(2H)-one scaffolds. These scaffolds are critical in the development of antifungal agents (e.g., griseofulvin analogs), anti-inflammatory drugs, and phytoalexin derivatives.

Chemical Identity & Physiochemical Properties[1][2] [3]

Property	Data
IUPAC Name	2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
CAS Number	75717-53-2
Molecular Formula	
Molecular Weight	200.62 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	83–84 °C (Lit.) [1] [2]
Solubility	Soluble in , DMSO, EtOAc; sparingly soluble in water
pKa (Phenol)	~7.5–8.0 (lowered by intramolecular H-bond)

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring:

- Position 1 (Acyl): The electron-withdrawing carbonyl group activates the ring but is moderated by the electron-donating substituents.
- Position 2 (Hydroxyl): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (), locking the conformation and reducing the basicity of the carbonyl.
- Position 5 (Methoxy): An electron-donating group (EDG) that increases electron density at the ortho and para positions relative to itself, facilitating electrophilic aromatic substitution during synthesis.

Synthetic Pathways[\[1\]](#)[\[4\]](#)[\[5\]](#)

The synthesis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone generally proceeds via two primary routes: direct Friedel-Crafts acylation/chlorination or the Houben-Hoesch reaction.

Route A: Stepwise Acylation & Chlorination (Standard Protocol)

This route utilizes 4-methoxyphenol (hydroquinone monomethyl ether) as the starting material.

- Acylation: 4-Methoxyphenol is acetylated (using acetic anhydride) and subjected to a Fries rearrangement (with AlCl_3) to yield 2'-hydroxy-5'-methoxyacetophenone.
- -Chlorination: The acetophenone intermediate is chlorinated at the alpha position using sulfuryl chloride (SO_2Cl_2) or copper(II) chloride (CuCl_2) or copper(II) chloride (CuCl_2).

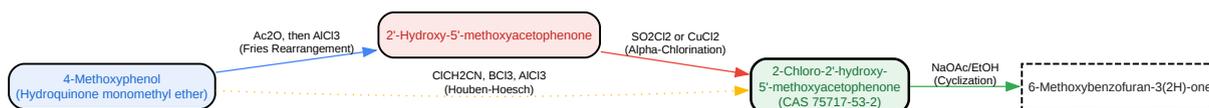
Route B: Direct Houben-Hoesch Condensation

A more direct approach involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of boron trichloride (BCl_3)

and aluminum chloride (AlCl_3)

).

Visualization of Synthetic Workflow



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Figure 1: Synthetic pathways converting 4-methoxyphenol to the target

-chloroketone and its downstream cyclization.

Experimental Protocols

Protocol 1: Synthesis via -Chlorination

Reagents: 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq), Sulfuryl Chloride (1.1 eq), Dichloromethane (DCM).

- Dissolution: Dissolve 10.0 g of 2'-hydroxy-5'-methoxyacetophenone in 100 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.
- Addition: Cool the solution to 0°C. Add Sulfuryl Chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).
- Quench: Pour the reaction mixture into ice-cold water (200 mL). Extract the organic layer with DCM and wash with saturated NaHCO₃ (to remove acid) and brine.
- Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield white needles.
 - Yield Target: 85–90%
 - Validation: ¹H NMR should show the disappearance of the methyl ketone singlet (~2.6 ppm) and appearance of the methoxy singlet (~4.7 ppm).

Protocol 2: Cyclization to 6-Methoxybenzofuran-3(2H)-one

Context: This is the primary application of the target compound.

- Setup: Dissolve 2-chloro-2'-hydroxy-5'-methoxyacetophenone (5.0 mmol) in ethanol (20 mL).

- Base Addition: Add anhydrous Sodium Acetate (NaOAc, 10.0 mmol).
- Reflux: Heat to reflux for 1–2 hours. The intramolecular reaction displaces the chloride.^[3]
- Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and add water. Filter the solid.^{[4][5][6]}

Reactivity Profile & Mechanistic Insights

The "Push-Pull" Cyclization Mechanism

The utility of this compound stems from the proximity of the nucleophilic phenoxide (generated in situ) to the electrophilic

-carbon.

- Deprotonation: A weak base (e.g., acetate or carbonate) removes the phenolic proton. The acidity of this proton is enhanced by the H-bond to the carbonyl.
- Nucleophilic Attack: The phenoxide oxygen attacks the -carbon carrying the chlorine atom.^[3]
- Ring Closure: Chloride is ejected as a leaving group, forming the 5-membered furanone ring.^[3]

Figure 2: Mechanistic flow of the Williamson-type ether synthesis leading to ring closure.

Spectroscopic Validation (Inferred)

- ¹H NMR ():
 - 3.82 (s, 3H,)

- 4.75 (s, 2H,
) – Diagnostic Peak
- 6.95 (d, 1H, Ar-H, ortho to OMe)
- 7.10 (dd, 1H, Ar-H)
- 7.25 (d, 1H, Ar-H, ortho to C=O)
- 11.50 (s, 1H, OH, exchangeable)

Applications in Drug Development

Antifungal Pharmacophores

The benzofuran-3-one core derived from this intermediate is structurally homologous to the A-ring of Griseofulvin, a classic antifungal agent. Researchers utilize this scaffold to synthesize:

- Aurones: Condensation of the benzofuranone with benzaldehydes yields aurones, which exhibit potent antifungal and antioxidant activities.
- Spiro-heterocycles: Further functionalization at the C2 position can yield spiro-fused compounds with high affinity for fungal microtubules.

Kinase Inhibitors

Substituted benzofurans are explored as inhibitors of various protein kinases. The 5-methoxy group (becoming the 6-methoxy in the benzofuran) provides a handle for hydrogen bonding within the ATP-binding pocket of enzymes.

Safety & Handling

- Lachrymator: Like most

-haloketones (e.g., phenacyl chloride), this compound is a potent lachrymator. It causes severe eye and respiratory irritation.
- Handling: Always handle in a functioning fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles.

- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

- PubChem. (2025). Compound Summary: 2'-Hydroxy-5'-methoxyacetophenone derivatives. Retrieved from [[Link](#)]

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